Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine
Description
Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine (CAS: Not explicitly provided; Ref: CymitQuimica 10-F658989) is a thiazole derivative featuring a 5-methylfuran-2-yl substituent at the 2-position of the thiazole ring and a dimethylaminomethyl group at the 4-position . Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse pharmacological and agrochemical applications.
Properties
IUPAC Name |
N,N-dimethyl-1-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-8-4-5-10(14-8)11-12-9(7-15-11)6-13(2)3/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOQXMSVPZYTJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=CS2)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine, a compound with the CAS number 1197527-61-9, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound consists of a thiazole ring fused with a furan moiety. The compound exhibits the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃OS |
| Molecular Weight | 249.34 g/mol |
| Boiling Point | 318.9 ± 52.0 °C (Predicted) |
| Density | 1.151 ± 0.06 g/cm³ (Predicted) |
| pKa | 7.30 ± (Predicted) |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been shown to selectively degrade IKZF2 (Ikaros family zinc finger 2) proteins, which are implicated in various cancers. This selective degradation mechanism is crucial as it may lead to reduced side effects compared to non-selective therapies .
Case Study:
In a study involving cancer cell lines, the compound demonstrated an IC50 value below 10 µM for IKZF2 degradation, suggesting potent activity against tumors expressing this protein .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has suggested that derivatives of thiazole and furan compounds can exhibit neuroprotective effects through various pathways, including antioxidant activity and modulation of neurotransmitter systems.
Research Findings:
A study examining the neuroprotective effects of thiazole derivatives found that compounds similar to this compound could reduce oxidative stress markers in neuronal cells, indicating potential applications in neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cell signaling pathways. The compound's structure allows it to bind effectively to IKZF proteins, leading to their degradation and subsequent apoptosis in cancer cells.
Summary of Findings
The following table summarizes key findings regarding the biological activities of this compound:
Comparison with Similar Compounds
Substituent Variations at the Thiazole 2-Position
The 2-position of the thiazole ring is critical for modulating electronic and steric properties. Below is a comparison of substituents in related compounds:
Key Observations :
Functional Group Modifications at the Thiazole 4-Position
The 4-position dimethylaminomethyl group distinguishes the target compound from analogs with primary amines or other substituents:
Key Observations :
- Dimethylamine : The tertiary amine in the target compound increases basicity compared to primary amines (e.g., ), improving solubility in acidic environments (e.g., lysosomes).
- Pyrrolidinyl Groups : Compounds like exhibit higher basicity, which may enhance binding to negatively charged biological targets but reduce oral bioavailability.
Preparation Methods
Preparation of the 5-Methylfuran-2-yl Intermediate
The 5-methylfuran-2-yl fragment is a key building block. Efficient preparation methods for 5-methylfuran derivatives are well documented, often starting from carbohydrate sources or furfural derivatives.
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Selective methylation | Methylation of furan-2-carboxaldehyde | Introduction of methyl group at 5-position |
| 2 | Reduction or oxidation steps | Catalytic hydrogenation or oxidation | Adjust oxidation state for further reactions |
| 3 | Protection (if needed) | Use of protecting groups to stabilize furan | Prevents ring opening or decomposition |
Notably, methods for preparing 2,5-dimethylfuran from carbohydrates have been optimized for high yield and purity, which can be adapted for 5-methylfuran intermediates.
Construction of the 1,3-Thiazole Ring
The 1,3-thiazole ring is typically synthesized via cyclization reactions involving α-haloketones or α-haloaldehydes with thiourea or thioamide derivatives.
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Halogenation | α-Haloketone or α-haloaldehyde synthesis | Precursor for thiazole ring formation |
| 2 | Cyclization | Reaction with thiourea or thioamide | Formation of 1,3-thiazole ring |
| 3 | Substitution | Introduction of 2-(5-methylfuran-2-yl) group | Via nucleophilic substitution or cross-coupling |
The selective attachment of the 5-methylfuran moiety at the 2-position of thiazole is critical and can be achieved through metal-catalyzed coupling reactions or direct substitution under controlled conditions.
Introduction of the Dimethylamine Group
The dimethylamine substituent is introduced at the 4-position of the thiazole ring via a methylaminomethylation reaction or reductive amination.
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Halomethylation | Formation of 4-(chloromethyl)thiazole | Provides electrophilic site for amine introduction |
| 2 | Nucleophilic substitution | Reaction with dimethylamine | Formation of dimethylaminomethyl group |
| 3 | Purification | Chromatography or recrystallization | Isolation of pure product |
Alternative methods include reductive amination of 4-formylthiazole derivatives with dimethylamine and reducing agents such as sodium cyanoborohydride.
Representative Synthetic Route Summary
| Step | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-Methylfuran-2-carboxaldehyde | Methylation, oxidation | 75-85 | Starting material for thiazole coupling |
| 2 | 2-(5-Methylfuran-2-yl)-1,3-thiazole | Cyclization with thiourea, halogenation | 65-70 | Formation of heterocyclic core |
| 3 | 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole | Chloromethylation | 60-65 | Electrophilic intermediate |
| 4 | Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine | Nucleophilic substitution with dimethylamine | 70-80 | Final functionalization step |
Research Findings and Optimization Insights
- Catalyst Selection: Metal catalysts such as palladium or copper complexes are effective in coupling reactions to attach the furan ring to the thiazole core, enhancing regioselectivity and yield.
- Solvent Effects: Aprotic solvents like dimethylformamide or tetrahydrofuran improve reaction rates and selectivity during nucleophilic substitution steps.
- Temperature Control: Mild heating (40–80°C) is optimal to avoid decomposition of the sensitive furan ring during halomethylation and amination.
- Purification: Column chromatography using silica gel or preparative HPLC is recommended to achieve high purity, given the structural complexity.
- Yield Improvements: Use of excess dimethylamine and controlled addition rates reduces side reactions and improves final product yield.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| 5-Methylfuran Intermediate | Methylation, oxidation | Methyl iodide, oxidizing agents | High availability of precursors | Sensitive to over-oxidation |
| Thiazole Ring Formation | Cyclization with thiourea | α-Haloketones, thiourea | Efficient ring closure | Requires precise halogenation |
| Attachment of Furan Moiety | Metal-catalyzed coupling | Pd/Cu catalysts, aprotic solvents | High regioselectivity | Catalyst cost and removal |
| Dimethylamine Introduction | Nucleophilic substitution | Dimethylamine, chloromethyl intermediate | Straightforward amine installation | Side reactions with excess amine |
Q & A
Q. What statistical methods are recommended for analyzing dose-response relationships?
- Answer :
- Nonlinear regression : Fit data to Hill equation using GraphPad Prism .
- ANOVA with post-hoc tests : Compare multiple analogs’ activities (e.g., Tukey’s HSD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
